3-[([1,1'-Biphenyl]-4-yl)oxy]aniline
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Overview
Description
3-[([1,1’-Biphenyl]-4-yl)oxy]aniline is an organic compound that features a biphenyl group linked to an aniline moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[([1,1’-Biphenyl]-4-yl)oxy]aniline typically involves the reaction of 4-bromobiphenyl with 3-aminophenol under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amino group of 3-aminophenol attacks the bromine-substituted biphenyl, resulting in the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
3-[([1,1’-Biphenyl]-4-yl)oxy]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, quinones, and amino derivatives .
Scientific Research Applications
3-[([1,1’-Biphenyl]-4-yl)oxy]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-[([1,1’-Biphenyl]-4-yl)oxy]aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The biphenyl group provides a rigid scaffold that can interact with hydrophobic pockets in proteins, while the aniline moiety can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
4-Aminobiphenyl: Similar structure but lacks the ether linkage.
Biphenyl-4-amine: Another related compound with a different substitution pattern.
4-Phenoxyaniline: Contains a phenoxy group instead of a biphenyl group.
Uniqueness
3-[([1,1’-Biphenyl]-4-yl)oxy]aniline is unique due to its combination of a biphenyl group and an aniline moiety linked through an ether bond. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
887580-43-0 |
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Molecular Formula |
C18H15NO |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
3-(4-phenylphenoxy)aniline |
InChI |
InChI=1S/C18H15NO/c19-16-7-4-8-18(13-16)20-17-11-9-15(10-12-17)14-5-2-1-3-6-14/h1-13H,19H2 |
InChI Key |
YJQRLTCXYNGNSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=CC(=C3)N |
Origin of Product |
United States |
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